molecular formula C22H22IN3O3S B13380465 ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13380465
M. Wt: 535.4 g/mol
InChI Key: CSJWSQHFZFTEIK-WYMPLXKRSA-N
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Description

Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C19H15IN4OS
Molecular Weight: 474.3 g/mol
IUPAC Name: this compound

The compound features a pyrazole ring and a benzothiophene structure that contribute to its biological activity. The presence of an iodine atom in the phenyl group enhances the compound's reactivity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate enzyme activity or receptor signaling pathways. For instance:

  • Enzyme Inhibition: The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine biosynthesis pathway. This inhibition has implications for its use as an immunosuppressive agent in conditions such as autoimmune diseases and certain cancers .
  • Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .

Biological Activity Data

Activity Type Findings Reference
Enzyme Inhibition Inhibits DHODH with higher efficacy than known inhibitors like brequinar and teriflunomide.
Antioxidant Activity Exhibits significant antioxidant properties in vitro.
Antimicrobial Activity Similar pyrazole derivatives show antimicrobial effects against various pathogens.
Cytotoxicity Displays cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Recent studies have evaluated the efficacy of ethyl 2-{...} in various biological contexts:

  • Immunosuppressive Effects: A study demonstrated that derivatives of similar structures inhibited lymphocyte proliferation and cytokine production, indicating potential for treating autoimmune conditions .
  • Anticancer Properties: Screening of drug libraries identified this compound as having significant cytotoxic effects on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures .
  • Antioxidant Mechanisms: Research indicated that compounds with similar structures could reduce reactive oxygen species (ROS) levels in cellular models, contributing to their protective effects against oxidative stress .

Properties

Molecular Formula

C22H22IN3O3S

Molecular Weight

535.4 g/mol

IUPAC Name

ethyl 2-[(E)-[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22IN3O3S/c1-3-29-22(28)19-16-6-4-5-7-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-10-8-14(23)9-11-15/h8-12,25H,3-7H2,1-2H3/b24-12+

InChI Key

CSJWSQHFZFTEIK-WYMPLXKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)I)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)I)C

Origin of Product

United States

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